UNC2250 is a potent and highly selective inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases [1] [2].
The following diagram illustrates the mechanism of action of this compound and its downstream effects:
MerTK Signaling Inhibition by this compound
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ Value | Selectivity vs. Mer |
|---|---|---|
| Mer | 1.7 nM | - |
| Tyro3 | 100 nM | 60-fold |
| Axl | 270 nM | 160-fold |
Table 2: Cellular & In Vivo Pharmacological Data
| Parameter | Value / Effect | Experimental Context |
|---|---|---|
| Cellular Mer p-IC₅₀ | 9.8 nM | 697 B-ALL cells (1h treatment) [3] [4] |
| Anti-proliferative Effect | IC₅₀ = 100 nM | Colo699 NSCLC cells (colony formation) [4] [1] |
| Anti-proliferative Effect | 36% inhibition at 100 nM | BT-12 rhabdoid tumor cells (colony formation) [1] |
| Apoptosis Induction | Increased Bax, cleaved caspase-3, PARP; Decreased Bcl-2, Mcl-1, Bcl-xL | MCL cell lines [6] |
| Cell Cycle Arrest | G2/M phase arrest | MCL cell lines [6] |
| In Vivo PK | Moderate half-life, reasonable oral bioavailability [8] [7] [2] | Mouse model |
Table 3: Physicochemical and Handling Information
| Property | Specification |
|---|---|
| Molecular Formula | C₂₄H₃₆N₆O₂ [8] [3] [7] |
| Molecular Weight | 440.58 g/mol [8] [3] [7] |
| CAS Number | 1493694-70-4 [8] [3] [1] |
| Purity | ≥98% (HPLC) [1] |
| Solubility | ~2-25 mg/mL in DMSO (clear solution, may require warming) [8] [1] [5] |
| Storage | -20°C [3] [5] |
The following methodologies are commonly used to evaluate the activity of this compound in biochemical and cellular settings.
This protocol is used to determine the IC₅₀ values against purified kinases [8] [4] [7].
This protocol measures the inhibition of MerTK phosphorylation in whole cells [3] [4].
This protocol assesses the compound's ability to inhibit anchorage-independent growth, a hallmark of cellular transformation [8] [4] [7].
This compound has demonstrated efficacy across various cancer models:
Mer receptor tyrosine kinase (MerTK), also known as c-Mer, is a member of the TAM family of receptor tyrosine kinases (RTKs) that includes Tyro3, Axl, and MerTK. These receptors share a conserved structural architecture consisting of an extracellular domain with two immunoglobulin-like motifs and two fibronectin type III repeats, a single transmembrane domain, and an intracellular tyrosine kinase domain containing the characteristic KWIAIES sequence that defines the TAM family [1] [2]. MerTK was initially discovered during a search for novel tyrosine kinases expressed in human B-lymphoblastoid cells, with the gene located on chromosome 2q14.1 [1]. Unlike many RTKs that are widely expressed, MerTK demonstrates a more restricted expression pattern primarily in cells of monocytic/myeloid origin, epithelial tissues, and reproductive organs, with minimal expression in normal resting T and B lymphocytes [1].
The physiological functions of MerTK are diverse and crucial for maintaining tissue homeostasis. One of its best-characterized roles is in efferocytosis, the process by which apoptotic cells are cleared by phagocytes. MerTK recognizes apoptotic cells through bridging ligands Gas6 (Growth arrest-specific protein 6) and Protein S (PROS1) that bind both to externalized phosphatidylserine on apoptotic cells and to the extracellular domain of MerTK [1] [3]. This ligand binding induces receptor dimerization, autophosphorylation of specific tyrosine residues in the intracellular activation loop (Y749, Y753, Y754), and initiation of downstream signaling cascades [2]. Beyond efferocytosis, MerTK functions as an innate immune checkpoint that dampens inflammatory cytokine production, with Mertk-/- mice exhibiting a hyperinflammatory phenotype and increased sensitivity to endotoxin challenge [1]. In the retina, MerTK is essential for the daily phagocytosis of photoreceptor outer segments by retinal pigment epithelial cells, with mutations leading to retinitis pigmentosa and blindness in both animal models and humans [1].
MerTK undergoes ectopic expression in a substantial proportion of hematological and solid malignancies, making it an attractive therapeutic target. In acute leukemias, MerTK is expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML) [4] [1]. Within ALL subtypes, MerTK expression is most prevalent in early T-cell ALL, while in AML, it is frequently expressed in minimally differentiated (M0) subtypes [4]. Among solid tumors, MerTK is overexpressed in approximately 69% of non-small cell lung cancers (NSCLC), as well as in melanoma, glioblastoma, and breast cancer [5] [6]. This aberrant expression is clinically significant, as Gas6, the primary MerTK ligand, has been associated with poor prognosis in AML patients [4].
The oncogenic signaling networks mediated by MerTK contribute to multiple aspects of tumor pathogenesis. Upon activation by Gas6, MerTK initiates several downstream pathways that promote tumor cell survival and proliferation, including PI3K/AKT, MEK/ERK, SRC family kinases, and JAK/STAT signaling [7] [4]. Additionally, MerTK activation enhances resistance to conventional chemotherapeutic agents and targeted therapies through upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL [4] [5]. In the tumor microenvironment, MerTK expression on myeloid cells contributes to an immunosuppressive milieu by dampening pro-inflammatory cytokine production, further facilitating tumor immune evasion [1].
Beyond oncology, MerTK inhibition has demonstrated potential therapeutic benefits in non-malignant conditions, particularly in thrombotic disorders. Gas6/MerTK signaling plays a crucial role in platelet activation and thrombus stabilization through activation of the αIIbβ3 integrin [7] [3]. Genetic deficiency or pharmacological inhibition of MerTK protects against thrombosis in murine models without significantly prolonging bleeding times, suggesting a potentially superior safety profile compared to current antiplatelet therapies [7]. This unique attribute positions MerTK inhibitors as promising candidates for antithrombotic therapy with potentially reduced hemorrhagic complications.
UNC2025 represents a advanced small-molecule inhibitor targeting MerTK with optimized drug-like properties. Developed through sequential modification of the earlier compound UNC1062, UNC2025 features a pyrrolo[2,3-d]pyrimidine scaffold that significantly improves solubility and oral bioavailability compared to its predecessor [8]. This compound demonstrates potent enzymatic inhibition against MerTK with a Ki value of 0.16 nM and an IC50 of 2.7 nM in cell-based assays [4]. UNC2025 also exhibits strong activity against FLT3 (Fms-like tyrosine kinase 3), another important therapeutic target in acute leukemias, with an IC50 of 0.69 nM [8].
The pharmacokinetic properties of UNC2025 have been carefully optimized for in vivo efficacy studies. The compound demonstrates low clearance, a 3.8-hour half-life in mice, and 100% oral bioavailability with high solubility in saline formulations [4]. These favorable pharmacokinetic characteristics enable UNC2025 to effectively inhibit MerTK phosphorylation in bone marrow leukemic blasts for up to 24 hours following oral administration, making it suitable for once-daily dosing in preclinical models [4] [8].
The selectivity of UNC2025 has been rigorously assessed against panels of over 300 kinases. The compound demonstrates >45-fold selectivity for MerTK compared to Axl, the next most potently inhibited TAM family member (Ki = 13.3 nM, IC50 = 122 nM) [4]. Only 66 of 305 kinases tested were inhibited by >50% at concentrations exceeding 100-fold the MerTK IC50, indicating a pharmacologically useful selectivity profile [4] [8]. This selectivity is crucial for attributing observed phenotypic effects specifically to MerTK inhibition rather than off-target kinase effects.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | Ki Value (nM) | Cellular IC50 (nM) | Selectivity Ratio (vs. MerTK) |
|---|---|---|---|
| MerTK | 0.16 | 2.7 | 1.0 |
| FLT3 | N/A | 0.69 | ~0.3 (more potent) |
| Axl | 13.3 | 122 | ~45 |
| Tyro3 | N/A | 37 | ~14 |
Cell line models expressing MerTK provide essential tools for initial compound evaluation. For hematological malignancies, B-ALL (697), T-ALL (Jurkat), and AML (Kasumi-1, NOMO-1) cell lines are commonly used, while for solid tumors, NSCLC (A549, H460), melanoma, and breast cancer lines have been employed [4] [5]. These models should be validated for MerTK expression via immunoblotting or flow cytometry before use in inhibition studies.
The key methodological approaches for in vitro assessment include:
Table 2: Key In Vitro Assays for MerTK Inhibitor Evaluation
| Assay Type | Key Readouts | Treatment Duration | Application |
|---|---|---|---|
| Phospho-MerTK immunoblot | p-MerTK, total MerTK | 1 hour | Target engagement |
| Signaling pathway analysis | p-AKT, p-ERK, p-STAT6, p-SRC | 1-24 hours | Downstream pathway modulation |
| Apoptosis assay | YO-PRO-1/PI staining, caspase activation | 6-48 hours | Induction of cell death |
| Colony formation | Number/size of colonies | 7-14 days | Long-term proliferative capacity |
| Combination studies | CI values, enhanced apoptosis | 24-72 hours | Synergy with chemotherapeutics |
Leukemia xenograft models provide critical preclinical data for MerTK inhibitors. These typically involve intravenous injection of firefly luciferase-expressing leukemia cells (e.g., 697-luc B-ALL or NOMO-1 AML) into immunodeficient NSG or NSGS mice [4]. Following engraftment confirmation via bioluminescence imaging, mice are randomized to receive UNC2025 or vehicle control administered orally once daily at doses ranging from 30-100 mg/kg [4]. Key endpoints include serial bioluminescence imaging to quantify tumor burden, peripheral blood and bone marrow analysis for human CD45+ cells via flow cytometry, and overall survival monitoring.
Solid tumor models employ subcutaneous or orthotopic implantation of MerTK-expressing cancer cells (e.g., NSCLC, breast cancer) [5] [2]. UNC2025 treatment is typically initiated once tumors reach a measurable size (50-100 mm³), with tumor volume monitored regularly by caliper measurements. At study endpoint, tumors are harvested for immunohistochemical analysis of MerTK phosphorylation, cleaved caspase-3 (apoptosis), and Ki-67 (proliferation) [5].
Thrombosis models provide assessment of MerTK inhibition in non-malignant conditions. For arterial thrombosis, the Folts model or ferric chloride-induced carotid artery injury can be used, while pulmonary embolism models employ intravenous infusion of collagen/epinephrine to induce platelet aggregation [7]. Critically, tail bleeding time assays should be performed in parallel to evaluate potential hemorrhagic complications, with UNC2025 demonstrating no significant prolongation of bleeding times despite robust antithrombotic efficacy [7] [3].
The central signaling pathways affected by MerTK inhibition and key experimental workflows for compound evaluation can be visualized as follows:
MerTK Signaling and Inhibition Overview: This diagram illustrates the core MerTK signaling pathway, experimental evaluation approaches, and biological outcomes of pharmacological inhibition.
The preclinical data supporting MerTK inhibition suggests several potential clinical applications. In acute leukemias, UNC2025 demonstrates broad activity across diverse genetic subtypes, with approximately 30% of primary patient samples (78 of 261 total) showing sensitivity to UNC2025 treatment [4]. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [4]. In xenograft models, UNC2025 treatment resulted in significant therapeutic effects with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [4]. Notably, in a patient-derived AML xenograft model, UNC2025 monotherapy induced disease regression [4].
For solid tumors, MerTK inhibition has shown particular promise in NSCLC, where MerTK is overexpressed in 69% of tumors [5] [6]. shRNA-mediated Mer knockdown significantly reduced NSCLC colony formation and growth of subcutaneous xenografts in nude mice [5]. Similar effects were observed in breast cancer models, where MerTK inhibition blocked tumor growth and enhanced chemosensitivity [2].
In non-malignant diseases, UNC2025's robust antithrombotic efficacy without increased bleeding times positions it as a potential novel antiplatelet therapy [7] [3]. This represents a significant advantage over current P2Y12 antagonists like clopidogrel, which carry substantial bleeding risks.
Multiple rational combination approaches have been explored preclinically:
MerTK represents a promising therapeutic target across multiple disease contexts, particularly in hematological malignancies and solid tumors where it drives survival, proliferation, and therapy resistance. The development of potent, selective, and orally bioavailable MerTK inhibitors like UNC2025 provides valuable tools for clinical translation. The comprehensive preclinical data demonstrate robust monotherapy activity and synergistic combinations with conventional chemotherapeutics, supporting continued development of MerTK inhibitors for clinical applications.
Future directions should include biomarker identification to select patients most likely to benefit from MerTK-targeted therapies, optimization of combination regimens, and exploration of MerTK's role in modulating the tumor microenvironment. Additionally, the favorable safety profile of MerTK inhibition in thrombosis models warrants expanded investigation in non-malignant thrombotic disorders. As the field advances, MerTK inhibitors hold significant potential to improve outcomes for cancer patients and those with thrombotic conditions.
Table 3: Key Advantages of MerTK-Targeted Therapy
| Feature | Advantage | Clinical Implication |
|---|---|---|
| Restricted normal tissue expression | Reduced on-target toxicity | Favorable therapeutic index |
| Synergy with chemotherapy | Enhanced efficacy | Potential for dose reduction |
| Antithrombotic effect without bleeding | Superior safety profile | Advantage over current antiplatelets |
| Oral bioavailability | Convenient administration | Improved patient compliance |
| Immune modulation | Potential combination with immunotherapy | Expanded applications |
MerTK, part of the TAM family, is not expressed in normal B or T lymphocytes but is aberrantly expressed in several hematological malignancies and solid tumors [1]. Its overexpression promotes oncogenesis by enhancing cancer cell survival, proliferation, invasion, and resistance to chemotherapy [1] [2].
UNC2250 was developed using a pseudo-ring replacement strategy based on the structure of MerTK [2]. This structure-based design led to the discovery of a new family of pyridine-pyrimidine analogues, with this compound emerging as the lead compound due to its high potency, selectivity, and favorable pharmacokinetic properties [2].
The table below summarizes the key quantitative data for this compound:
| Property | Value | Description / Context |
|---|---|---|
| Molecular Formula | C₂₄H₃₆N₆O₂ [3] | - |
| Molecular Weight | 440.58 g/mol [3] | - |
| CAS Number | 1493694-70-4 [3] | - |
| Biochemical IC₅₀ (Mer) | 1.7 nM [3] [4] | Measured in kinase activity assays. |
| Biochemical IC₅₀ (Tyro3) | 100 nM [3] [4] | Demonstrates selectivity over Tyro3. |
| Cellular IC₅₀ (pMer) | 9.8 nM [3] [2] | Inhibition of Mer phosphorylation in 697 B-ALL cells. |
| Selectivity (vs. Axl) | ~60-fold [3] [4] | Based on comparative IC₅₀ values. |
| Selectivity (vs. Tyro3) | ~160-fold [3] [4] | Based on comparative IC₅₀ values. |
| In Vivo Bioavailability | Reasonable (specific % not stated) [3] | Based on pharmacokinetic experiments in mice. |
This compound has demonstrated promising functional antitumor activity in various model systems:
For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.
This protocol measures the direct inhibition of MerTK kinase activity by this compound.
This protocol is used to assess the effect of this compound on cancer cell growth and viability.
This protocol tests the ability of this compound to inhibit anchorage-independent growth, a hallmark of transformed cells.
The following diagram illustrates the role of MerTK in oncogenic signaling and the points of intervention for this compound, integrating the experimental workflows described above.
Diagram 1: Mechanism of this compound. The inhibitor directly targets the MerTK receptor, blocking its kinase activity and subsequent activation of downstream oncogenic signaling pathways. This inhibition can be measured through various experimental assays.
This compound represents a critical tool compound in oncology research, validating MerTK as a promising therapeutic target. Its high selectivity within the TAM kinase family minimizes off-target effects, making it excellent for mechanistic studies [3] [2]. Preclinical evidence supports its potential as both a single-agent and a combination therapy, especially in hematological malignancies and treatment-resistant cancers [1] [5].
Structural Domains and Characteristics
Mer (MerTK) is a receptor tyrosine kinase (RTK) belonging to the Tyro3/Axl/Mer (TAM) family [1] [2]. The diagram below illustrates its core domains and activation process:
Mer receptor activation and functional consequences.
Key Functional Roles in Cancer and Immunity
Mer as an Innate Immune Checkpoint
Mer is characterized as an innate immune checkpoint on macrophages [1] [2]. Targeting Mer can shift the balance from pro-tumor M2 macrophages to anti-tumor M1 phenotypes, enhance T-cell responses, and overcome resistance to adaptive immune checkpoint blockade [1].
Small Molecule Inhibitors
Several small molecules have been developed to target Mer. The table below summarizes key data on one prominent inhibitor, UNC2025:
| Inhibitor | Molecular Target | Biochemical IC₅₀ (Ki) | Cellular IC₅₀ | Key Preclinical Findings |
|---|
| UNC2025 [4] | Mer | 0.16 nM (Ki) | 2.7 nM | - Induced apoptosis in Mer-expressing ALL/AML cell lines and primary patient samples [4].
Pharmacodynamic Biomarkers
Identifying biomarkers is crucial for drug development. Phosphorylated MER (pMER) is unstable and hard to detect, so phosphorylated AKT (pAKT) has been validated as a specific functional PD marker for Mer kinase activity in human melanoma G361 cells [5].
In Vitro Models for Assessing Mer Function and Inhibition
| Cell Line / Model | Cancer Type | Key Application | Relevant Readout |
|---|---|---|---|
| G361 Melanoma Cells [5] | Melanoma | Functional assessment of Mer inhibition. | GAS6-induced pAKT levels. |
| 697-luciferase cells [4] | B-cell Acute Lymphoblastic Leukemia (B-ALL) | In vivo xenograft models for therapy evaluation. | Bioluminescence imaging for tumor burden. |
| Bone Marrow-Derived Macrophages (BMDM) [3] | N/A (Primary immune cells) | Study of efferocytosis and macrophage polarization. | Phagocytosis of apoptotic cells; cytokine secretion. |
Core Experimental Workflow
The diagram below outlines a standard protocol for evaluating Mer inhibitor efficacy in vitro:
Cell-based assay workflow for inhibitor screening.
1. Efferocytosis (Phagocytosis) Assay [3]
2. Western Blot Analysis of Downstream Signaling [4] [5]
3. High-Content pAKT Imaging Assay [5]
This compound is a potent and selective small-molecule inhibitor of the Mer tyrosine kinase (MerTK), which is implicated in cancer cell survival and resistance [1] [2].
| Attribute | Description / Value |
|---|---|
| Primary Target | Mer tyrosine kinase (MerTK) [2] |
| IC₅₀ for MerTK | 1.7 nM (enzymatic assay) [3] [2] |
| Cellular IC₅₀ | 9.8 nM (inhibits steady-state phosphorylation of endogenous Mer in 697 B-ALL cells) [1] [2] |
| Selectivity | ~59x more selective for MerTK over Tyro3 (IC₅₀ = 100 nM), and ~160x more selective over Axl [2] |
| Molecular Weight | 440.58 g/mol [3] [2] |
| CAS Number | 1493694-70-4 [3] [2] |
The antitumor potential of this compound has been demonstrated across various cancer types in laboratory models.
| Cancer Model | Experimental Findings |
|---|---|
| Mantle Cell Lymphoma (MCL) | Inhibited proliferation and invasion; induced G2/M cell cycle arrest and apoptosis; sensitized cells to chemotherapeutics (vincristine, doxorubicin); delayed disease progression in xenograft models [4]. |
| Rhabdoid Tumor & NSCLC | Inhibited colony formation in soft agar (functional assay for tumorigenicity) in BT-12 rhabdoid tumor and Colo699 non-small cell lung cancer (NSCLC) cell lines [1] [2]. |
| Chronic Myeloid Leukemia (CML) | In an Imatinib-resistant CML model, this compound, in combination with Imatinib, showed a synergistic effect in inhibiting cell proliferation and colony formation [5]. |
Here are the methodologies used in pivotal studies to evaluate this compound's efficacy.
This protocol was used to assess the anti-proliferative effects of this compound, particularly in the CML study [5].
This assay, used in several studies, tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [5].
This method was used in the MCL study to confirm the induction of apoptosis by this compound [4].
The following diagram illustrates the role of MerTK in cancer cell survival and how this compound exerts its effects.
This diagram shows that ligand binding activates MerTK, triggering pro-survival signaling pathways. This compound directly inhibits MerTK to block these effects [4].
Current research, while primarily preclinical, strongly supports This compound as a promising candidate for targeted cancer therapy. Its high potency and selectivity for MerTK, combined with its ability to inhibit tumor growth and sensitize cancer cells to chemotherapy in model systems, provide a solid rationale for its further development [4] [1] [5].
Future work will likely focus on advancing more selective MerTK inhibitors through further preclinical development and into clinical trials to fully evaluate their therapeutic potential and safety in humans.
A critical first step in any experiment is the preparation of a stable stock solution. The consistent report across multiple suppliers is that UNC2250 is soluble in DMSO.
Table 1: Solubility of this compound in DMSO and Aqueous Buffers
| Solvent | Solubility | Concentration (Approx.) | Solution Appearance |
|---|---|---|---|
| DMSO | Soluble [1] [2] [3] | ≥ 10 mg/mL (22.70 mM) [4] | Clear |
| 2 - 25 mg/mL (4.54 - 56.74 mM) [1] [2] [3] | |||
| Water | Insoluble [1] [2] [3] | < 1 mg/mL [1] | - |
| Ethanol | Insoluble or poor solubility [1] [2] [5] | < 1 mg/mL [1] | - |
Protocol 1: Preparing a Standard DMSO Stock Solution
The following validated protocols utilize the DMSO stock solution to study this compound's effects in cellular models.
Protocol 2: Inhibition of Mer Phosphorylation in B-ALL Cells [1] [2] [4]
This protocol details how to assess the cellular target engagement of this compound by measuring its inhibition of Mer phosphorylation.
Protocol 3: Soft Agar Colony Formation Assay [1] [2]
This functional assay evaluates the antitumor efficacy of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformed cells.
This compound exerts its antitumor effects by specifically targeting the Mer tyrosine kinase. The following diagram illustrates the signaling pathway and the compound's mechanism of action.
Mechanism of Mer Kinase Inhibition by this compound. The diagram depicts the Mer signaling pathway: binding of the GAS6 ligand induces receptor dimerization and autophosphorylation, which activates downstream pro-survival pathways. This compound acts as a competitive ATP inhibitor, binding to the kinase domain of Mer to block its autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell survival and growth [1] [6] [7].
The table below summarizes the essential information you'll need for planning your experiments with UNC2250.
| Property | Description / Value |
|---|---|
| Molecular Weight | 440.58 g/mol [1] [2] |
| CAS Number | 1493694-70-4 [2] |
| Primary Target | MerTK (c-Mer) [1] [2] |
| IC₅₀ for MerTK | 1.7 nM [1] [2] |
| Selectivity (vs. Axl/Tyro3) | ~160-fold / ~60-fold [1] [2] |
| Recommended Solvent | DMSO (≥ 10 mg/mL) [2] |
| Common Stock Concentration | 10 mM in DMSO [1] [2] |
The following sections outline specific protocols used in published research for evaluating this compound's effects in cellular models.
This protocol is used to confirm the on-target activity of this compound by measuring its ability to inhibit MerTK phosphorylation [2].
The MTT assay is a common colorimetric method to assess cell viability and proliferation after inhibitor treatment [4].
This assay tests the ability of a single cell to proliferate and form a colony, indicating long-term inhibitory effects [4] [1].
The table below summarizes quantitative results from various studies using this compound, demonstrating its consistent anti-cancer activity across different cancer types.
| Assay Type | Cell Line / Model | Key Findings | Reference |
|---|---|---|---|
| Western Blot | 697 B-ALL | IC₅₀ of 9.8 nM for inhibition of MerTK phosphorylation. | [2] |
| MTT (Proliferation) | K562-S & K562-R CML | Significant reduction in proliferation of both sensitive and resistant cells. | [4] |
| Clonogenic Assay | BT-12 Rhabdoid Tumor | Reduced colony-forming potential at concentrations up to ~3 µM. | [1] |
| Clonogenic Assay | Colo699 NSCLC | Reduced colony-forming potential at concentrations of ~300 nM. | [1] |
| Functional Assay | MCL Cell Lines | Induced G2/M phase arrest and promoted apoptosis. | [5] |
The following diagram illustrates the mechanism of MerTK signaling and how this compound exerts its effects at a cellular level, integrating it into a simplified experimental workflow.
Mechanism of this compound and Experimental Workflow. This compound potently inhibits MerTK phosphorylation, blocking downstream survival signals and leading to anti-cancer cellular effects.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ for MerTK | 1.7 nM | In vitro kinase assay [1] [2] |
| Selectivity over Axl | ~160-fold | In vitro kinase assay [1] |
| Selectivity over Tyro3 | ~60-fold | In vitro kinase assay [1] |
| Cellular IC₅₀ (Mer pY) | 9.8 nM | 697 B-ALL cells [2] |
| In Vitro Solubility (DMSO) | ~2 mg/mL (~4.5 mM) | Stock solution preparation [1] [2] |
This protocol is adapted from established methodology for quantifying the clonogenic potential of cancer cells after treatment with a small molecule inhibitor [3].
The entire procedure, from cell seeding to data analysis, typically takes 14 to 18 days.
Preparation of Inhibitor:
Cell Seeding and Treatment (Day 0):
Media Replacement (Day 3-4):
Colony Formation (Days 5-14):
Fixing and Staining (Day 14-18):
Quantification and Analysis:
| Aspect | Consideration | Rationale |
|---|---|---|
| Cell Line Selection | Use lines with ectopic MerTK expression (e.g., certain MCL, B-ALL, NSCLC) [5] [1]. | MerTK is not expressed in most normal lymphocytes; efficacy is linked to target presence [5]. |
| In Vivo Formulation | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% water [1]. | Provides a clear solution suitable for in vivo administration based on pharmacokinetic data. |
| Mechanistic Follow-up | Monitor MerTK autophosphorylation & downstream AKT/p38 signaling via Western blot [5]. | Confirms on-target engagement and elucidates the mechanistic pathway for observed phenotypes. |
This compound is a potent, ATP-competitive, type I kinase inhibitor that selectively targets MerTK, a receptor tyrosine kinase [1] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further specifics on a particular cell line or assay adaptation, please do not hesitate to ask.
This compound is a potent, ATP-competitive small-molecule inhibitor that demonstrates high selectivity for the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. MerTK has been identified as a therapeutic target in various cancers, including leukemia, lymphoma, and solid tumors, where it promotes cell survival, proliferation, and resistance to chemotherapy [1] [2]. This compound exhibits an IC50 of 1.7 nM against MerTK, with approximately 160-fold selectivity over Axl and 60-fold selectivity over Tyro3, making it a valuable tool for dissecting MerTK-specific signaling pathways in both in vitro and in vivo models [3] [4].
Table 1: Biochemical and Pharmacological Properties of this compound
| Property | Value | Details/Notes |
|---|---|---|
| Molecular Weight | 440.58 g/mol | Formula: C₂₄H₃₆N₆O₂ [3] [4] |
| MerTK IC₅₀ | 1.7 nM | Measured via kinase assay [3] [4] |
| Selectivity (vs. Axl) | ~160-fold | IC₅₀ for Axl ≈ 272 nM [3] |
| Selectivity (vs. Tyro3) | ~60-fold | IC₅₀ for Tyro3 = 100 nM [3] [4] |
| Solubility (DMSO) | 2 mg/mL (4.53 mM) | Use fresh, moisture-absorbing DMSO reduces solubility [3] [5] |
| Solubility (Water) | Insoluble | - [3] [5] |
| CAS Number | 1493694-70-4 | - [3] [4] |
This compound functions by competing with ATP binding in the kinase domain of MerTK, thereby inhibiting its autophosphorylation and subsequent activation of downstream survival pathways such as PI3K/AKT and MAPK/ERK [1]. In vivo pharmacokinetic studies indicate that this compound has a moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for animal studies [3] [5].
This protocol details the methodology for assessing the direct inhibitory activity of this compound against MerTK kinase using a Microfluidic Capillary Electrophoresis (MCE) assay, adapted from the original literature [3] [5].
Reaction Setup:
Reaction Termination:
Separation and Detection:
The following diagram illustrates the workflow of the MCE kinase assay:
This protocol is used to validate the cellular activity of this compound by measuring its effect on MerTK phosphorylation in cancer cell lines, such as 697 B-ALL cells [4].
Cell Seeding and Treatment:
Cell Lysis and Protein Extraction:
Western Blot Analysis:
This protocol assesses the long-term functional antitumor activity of this compound by measuring its ability to inhibit anchorage-independent growth, a hallmark of transformation, in cells such as BT-12 rhabdoid tumor cells and Colo699 NSCLC cells [3] [5].
Base Layer Preparation:
Cell Layer Preparation:
Incubation and Feeding:
Staining and Counting:
This compound has been employed in various research contexts to elucidate the role of MerTK in oncogenesis and therapy resistance.
Table 2: Summary of Key Research Applications of this compound
| Application / Study Focus | Cell Line / Model | Key Finding | [citation] |
|---|---|---|---|
| Overcoming TKI Resistance in CML | K562-S & K562-R (Imatinib-resistant) | Co-targeting TAM kinases with this compound and Imatinib showed additive (sensitive) and synergistic (resistant) anti-proliferation effects. | [6] |
| Mantle Cell Lymphoma (MCL) Therapy | Z-138, Mino MCL cells; MCL xenograft models | This compound delayed disease progression, induced G2/M arrest & apoptosis, and sensitized cells to chemotherapeutics (vincristine, doxorubicin). | [1] |
| Microglial & Inflammatory Response | BV2 microglial cells | At 5 µM, this compound antagonized TAM receptor signaling and was used to probe mechanisms in Aβ42-induced inflammation. | [4] |
| Solid Tumor Efficacy | BT-12 (Rhabdoid), Colo699 (NSCLC) | This compound reduced colony-forming potential in soft agar assays, demonstrating functional antitumor activity. | [3] |
The following diagram summarizes the mechanism of action of this compound and its downstream effects in cancer cells:
For animal studies, the following validated formulation can be used to prepare a clear solution for administration [3] [5]:
This compound is a highly selective and potent tool compound for investigating MerTK biology in cancer and immune regulation. The protocols detailed herein provide a robust framework for assessing its activity biochemically, in cells, and in functional assays. The consistent findings across diverse cancer models highlight its significant potential as a therapeutic agent and a valuable research reagent.
UNC2250 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), which has emerged as a promising therapeutic target in various cancers and other diseases. With the molecular formula C₂₄H₃₆N₆O₂ and a molecular weight of 440.58 g/mol, this compound demonstrates exceptional potency against Mer with an IC₅₀ of 1.7 nM while maintaining significant selectivity over closely related kinases Axl (IC₅₀ = 270 nM) and Tyro3 (IC₅₀ = 100 nM). This selectivity profile, representing 160-fold and 60-fold specificity against Axl and Tyro3 respectively, makes this compound a valuable pharmacological tool for dissecting Mer-specific signaling pathways in both normal and disease states. [1] [2] [3]
The compound was developed using a structure-based drug design approach featuring a pseudo-ring replacement strategy that leveraged intramolecular hydrogen bonding to optimize binding conformation. This innovative design approach resulted in a compound with improved pharmacokinetic properties, including moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for both in vitro and in vivo applications. This compound has shown particular utility in studying Mer-driven biological processes, including oncogenic signaling, platelet aggregation, and immune regulation, providing researchers with a sophisticated tool for targeted Mer kinase investigation. [4] [5]
This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of Mer receptor tyrosine kinase. The compound's molecular design features a pyridine-substituted pyrimidine scaffold that enables formation of three critical hydrogen bonds with the kinase hinge region residues Pro672 and Met674. This binding mode effectively blocks ATP binding and subsequent autophosphorylation of Mer activation sites (Y749, Y753, and Y754), thereby abrogating kinase activity. The pseudo-cyclization through intramolecular hydrogen bonding between the carbonyl oxygen and adjacent amino side chain plays a crucial role in maintaining the optimal conformation for high-affinity binding and selectivity. This specific molecular interaction explains this compound's exceptional potency and selectivity profile within the TAM kinase family. [4] [5]
Mer tyrosine kinase serves as a critical node in multiple oncogenic and inflammatory signaling pathways. Through its interaction with ligands including Gas6, protein S, and galectin-3, Mer regulates diverse cellular processes such as survival, proliferation, migration, and phagocytosis. This compound-mediated inhibition of Mer phosphorylation effectively suppresses downstream pro-survival signaling through key pathways including AKT, ERK1/2, p38, and STAT6. This signaling disruption leads to profound functional consequences in malignant cells, including cell cycle arrest (particularly at G2/M phase), induction of mitochondrial apoptosis through modulation of Bcl-2 family proteins, and sensitization to conventional chemotherapeutic agents. The diagram below illustrates the key signaling pathways affected by this compound-mediated Mer inhibition: [6] [4]
This compound demonstrates a highly selective kinase inhibition profile with minimal off-target effects, making it an ideal tool for specific Mer pathway interrogation. The table below summarizes the key quantitative inhibition data for this compound against Mer and related kinases:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ Value | Selectivity Ratio | Assay Type |
|---|---|---|---|
| Mer | 1.7 nM | 1x | MCE assay [1] [2] |
| Axl | 270 nM | 160x (less selective) | MCE assay [1] [3] |
| Tyro3 | 100 nM | 60x (less selective) | MCE assay [1] [2] |
| Panel of 30 other kinases | >1,000 nM | >580x | Broad kinase profiling [3] |
In cellular systems, this compound effectively inhibits Mer phosphorylation and demonstrates potent functional activity across various cancer models. The following table summarizes key cellular efficacy data:
Table 2: Cellular Activity of this compound in Various Models
| Cell Line/Model | Assay Type | IC₅₀/Effective Concentration | Functional Outcome |
|---|---|---|---|
| 697 B-ALL cells | Mer phosphorylation inhibition | 9.8 nM [1] [7] [8] | Dose-dependent reduction in phospho-Mer |
| BT-12 rhabdoid tumor | Colony formation (soft agar) | ~3 μM [2] | Significant reduction in colony formation |
| Colo699 NSCLC | Colony formation (soft agar) | ~300 nM [2] | Dose-dependent colony inhibition |
| MCL cell lines | Proliferation (Cell Titer-Glo) | Varies by cell line [6] | Decreased proliferation and increased apoptosis |
| MCL cell lines | Chemosensitization | Combination with doxorubicin/vincristine [6] | Enhanced chemosensitivity |
| Endothelial cells | Inflammation marker regulation | 1-10 μM [9] | Reduced VCAM-1, ICAM-1 expression |
Purpose: To assess the potency of this compound in inhibiting steady-state phosphorylation of endogenous Mer in live cells. [1] [7]
Materials:
Procedure:
Technical Notes: Maintain DMSO concentration constant across all treatments (typically ≤0.1%). Include positive and negative controls. For dose-response curves, use at least 6 concentrations in triplicate. [1] [7]
Purpose: To evaluate the anti-proliferative effects of this compound in Mer-expressing cancer cells. [6]
Materials:
Procedure:
Technical Notes: Include vehicle controls and blank wells (medium only). Ensure linear range of detection by preparing a cell number standard curve. [6]
Purpose: To evaluate the long-term functional antitumor activity of this compound by measuring colony formation inhibition. [2] [7]
Materials:
Procedure for BT-12 Cells:
Procedure for Colo699 Cells:
Technical Notes: Maintain consistent agar temperature during mixing to prevent premature solidification. Use freshly prepared compound solutions for each refreshment. [2] [7]
Purpose: To evaluate the antitumor efficacy of this compound in MCL xenograft models. [6]
Model Development:
Dosing and Treatment:
Endpoint Analysis:
Key Findings: this compound significantly delays disease progression in MCL xenograft models and enhances sensitivity to chemotherapeutic agents like doxorubicin. [6]
Purpose: To investigate the efficacy of this compound in preventing GVHD and TA-TMA in mouse HSCT models. [9]
Model Establishment:
This compound Treatment:
Endpoint Analysis:
Key Findings: this compound markedly suppresses both GVHD and TA-TMA in mouse HSCT models by protecting endothelial function and reducing inflammatory responses. [9]
Solubility Characteristics:
Stock Solution Preparation:
Quality Control: Verify solution clarity before use. Avoid aqueous solutions as precipitation may occur.
Formulation 1 (For Oral or IP Administration):
Formulation 2 (For IV Administration):
Formulation 3 (For Higher Dose IV Administration):
Stability Note: Freshly prepare formulations before administration. Slight warming and sonication may aid in dissolution. Suspension formulations require continuous mixing during administration to maintain homogeneity.
Issue 1: Poor Solubility in Aqueous Buffers
Issue 2: Variable Cellular Responses
Issue 3: Inconsistent In Vivo Efficacy
Issue 4: Loss of Activity in Long-term Assays
This compound represents a valuable research tool for specifically investigating Mer tyrosine kinase biology in both normal and disease contexts. Its exceptional selectivity profile, well-characterized mechanism of action, and efficacy in diverse disease models make it particularly useful for dissecting Mer-specific signaling pathways and validating Mer as a therapeutic target. The protocols outlined herein provide researchers with comprehensive guidance for applying this compound in various experimental systems, from basic molecular assays to complex in vivo models. As research continues to elucidate the roles of Mer in cancer, inflammation, and thrombotic disorders, this compound will remain an essential component of the pharmacological toolkit for probing this important signaling pathway.
UNC2250 functions as a highly selective MerTK inhibitor. It blocks MerTK's kinase activity, disrupting pro-survival and proliferative signaling pathways in tumor cells, which leads to reduced tumor growth and increased sensitivity to chemotherapeutic agents [1] [2].
The compound's efficacy has been demonstrated in several in vivo xenograft models, summarized in the table below:
| Cancer Type | Model System | Key In Vivo Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) [1] | MCL-cell-derived xenograft models | Delayed disease progression; sensitized tumors to doxorubicin [1]. | Inhibition of downstream AKT/p38 signaling; induction of G2/M cell cycle arrest and apoptosis (↑Bax, ↑cleaved caspase-3; ↓Bcl-2, ↓Mcl-1) [1]. |
| Acute Leukemia [3] | 697 B-ALL and patient-derived AML xenograft models in NSG/NSGS mice | Dose-dependent decrease in tumor burden; ~two-fold increase in median survival; induced disease regression in a patient-derived AML model; increased sensitivity to methotrexate [3]. | Inhibition of MERTK phosphorylation and pro-survival signaling (STAT6, AKT, ERK1/2); induction of apoptosis [3]. |
| Colon Cancer (Peritoneal Carcinomatosis) [4] | Syngeneic mouse model (e.g., MC38, CT26 cells) | Enhanced efficacy of FDT cancer vaccine; inhibited immunosuppressive efferocytosis; promoted M1-like macrophage polarization and DC maturation [4]. | Blockade of MerTK receptor on macrophages, preventing PS-mediated "don't eat me" signaling and unleashing anti-tumor innate/adaptive immunity [4]. |
The following diagram illustrates the core signaling pathway targeted by this compound and its subsequent cellular effects, integrating the key mechanisms validated across the cited studies.
Here are the core methodologies used in the cited studies to evaluate this compound's anti-tumor activity in vivo.
This protocol is foundational for assessing the compound's direct anti-tumor effects.
Cell Preparation and Engraftment:
Treatment Regimen:
Endpoint Analysis:
This protocol outlines the use of this compound as an immunomodulatory agent.
Vaccine Preparation:
In Vivo Tumor Model and Treatment:
Endpoint Analysis:
The workflow below summarizes the key steps and analysis endpoints for the cancer vaccine combination model.
Key pharmacokinetic parameters and formulation details for in vivo studies are as follows [2] [3]:
| Parameter | Value / Description |
|---|---|
| In Vivo Formulation (Clear Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. |
| Oral Bioavailability | 100% [3]. |
| Half-life in Mice | ~3.8 hours [3]. |
| Solubility | High solubility in saline [3]. |
1. Mechanism of Action and Selectivity this compound is a potent and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK). It functions by competitively binding to the ATP-binding site of MerTK, thereby inhibiting its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways [1] [2] [3]. This action reduces cell proliferation, invasion, and induces apoptosis in MerTK-expressing cancer cells.
2. Key Pharmacological Profile The table below summarizes the core biochemical and reported in vivo characteristics of this compound:
| Parameter | Value / Description | Context |
|---|---|---|
| IC50 (MerTK) | 1.7 nM | In vitro kinase assay [1] [3] |
| Selectivity | ~160-fold over Axl; ~60-fold over Tyro3 | IC50 for Axl: 270 nM; Tyro3: 100 nM [1] [3] |
| In Vivo Profile | "Moderate" half-life, clearance, and volume of distribution; reasonable oral bioavailability; good solubility [1] [3] | Noted as suitable for in vivo studies, though specific numerical PK values are not provided. |
3. Key Findings from Preclinical Studies
Protocol 1: In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MerTK.
Materials:
Methodology:
Protocol 2: In Vitro Cell-Based Efficacy and Apoptosis Assay
Objective: To assess the functional effects of this compound on MerTK phosphorylation, cell viability, and induction of apoptosis in cancer cell lines.
Materials:
Methodology: A. Signaling Inhibition (Immunoblot):
B. Apoptosis Assay (Flow Cytometry):
The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for cell-based analysis:
This compound is a well-characterized and potent tool compound for pre-clinical research targeting MerTK. The protocols outlined here are standard for validating its biochemical and cellular activity. For definitive pharmacokinetic studies (e.g., determining exact half-life, clearance, Cmax, and AUC in specific animal models), you would need to conduct in vivo PK studies following established guidelines, using analytical methods like LC-MS/MS to quantify compound levels in plasma over time.
The table below summarizes the basic solubility characteristics of UNC2250 for preparing stock solutions.
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | (\geq) 10 mg/mL (22.70 mM) [1]; 2 mg/mL (4.53 mM) [2] | Hygroscopic. Use fresh, dry DMSO for best results [1] [2]. |
| Water | Insoluble [2] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [2] | Not suitable for direct dissolution. |
| 0.1 M HCl | 12.5 mg/mL (28.37 mM) [1] | Requires pH adjustment with HCl [1]. |
Since direct solubility in aqueous buffers is poor, the following protocols are essential for preparing usable solutions for in vitro and in vivo experiments.
This method is suitable for cell-based assays and produces a clear solution [2].
This protocol uses a suspending agent and is common for animal dosing [2].
The following flowchart outlines a systematic approach to diagnose and resolve common problems you might encounter when working with this compound.
First, the table below summarizes the key chemical properties of UNC2250 that are essential for planning your experiments [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1493694-70-4 [1] [3] [4] |
| Molecular Formula | C₂₄H₃₆N₆O₂ [1] [2] [3] |
| Molecular Weight | 440.58 g/mol [1] [2] [3] |
| Recommended Storage | Desiccate at -20°C; store under nitrogen for long-term stability [1] [5] |
Based on the information from multiple suppliers, here are the standard methods for preparing a stock solution of this compound.
| Parameter | Recommended Protocol |
|---|---|
| Common Solvent | DMSO [2] [3] [5]. |
| Typical Concentration | 10-50 mM. For a 10 mM solution, dissolve 4.4 mg of this compound in 1 mL of DMSO [1]. |
| Solubility in DMSO | 20-25 mg/mL (approximately 45-57 mM). Warming to 37-60°C and brief sonication are recommended for complete dissolution [1] [5]. |
| Alternative Solvent | 0.1 M HCl (pH 3.0) at 12.5 mg/mL (28.37 mM) [5]. |
The following workflow outlines common problems encountered when preparing this compound stock solutions and how to resolve them.
To help with your experimental design, here are two key protocols where this compound has been used effectively, based on a published study.
1. Inhibition of Mer Phosphorylation in Cells [6]
2. Cell Proliferation/Viability Assay [6]
Q1: What is the selectivity profile of this compound? this compound is a highly selective Mer inhibitor with an IC₅₀ of 1.7 nM. It shows about 160-fold selectivity over Axl (IC₅₀ = 270 nM) and 60-fold selectivity over Tyro3 (IC₅₀ = 100 nM). It has also been tested against a panel of 30 other kinases with no significant off-target activity [2] [6] [5].
Q2: Has this compound been tested in animal models? Yes. Pharmacokinetic studies show that this compound has a moderate half-life, clearance, and volume of distribution, along with reasonable oral bioavailability. It has been shown to delay disease progression in MCL-cell-derived xenograft models [1] [2] [6].
Q3: How should I handle and store this compound?
For optimal stability and performance, please adhere to the following storage conditions.
| Form | Temperature | Stability Duration | Solubility & Preparation |
|---|---|---|---|
| Powder | -20°C [1] | 3 years [1] | Hygroscopic; use fresh DMSO [2]. |
| Powder | 4°C [1] | 2 years [1] | - |
| DMSO Stock Solution | -80°C [1] | 2 years [1] | Prepare at 10-20 mg/mL [3] [1]. |
| DMSO Stock Solution | -20°C [1] | 1 year [1] | Aliquot to avoid freeze-thaw cycles [1]. |
Hazard & Safety Information:
The following protocols are validated for preparing UNC2250 solutions [3] [2].
DMSO Stock Solution:
Two validated formulations are available for animal studies [3] [2].
Homogeneous Suspension (5 mg/mL):
Clear Solution (0.130 mg/mL):
Here are solutions to some frequently encountered problems in the lab.
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Solution turns cloudy or precipitate forms | Solution has exceeded its stability; compound crashing out of solution. | For in vivo doses, prepare a fresh suspension/solution immediately before use [3] [2]. |
| Inconsistent cell assay results | Degraded inhibitor or uneven suspension. | Use fresh aliquots from -80°C storage. For suspensions, vortex immediately before dosing [3]. |
| Low solubility in aqueous buffers | This compound is inherently insoluble in water [3]. | Always prepare a DMSO stock first, then dilute into the culture medium. Final DMSO concentration should typically be <0.5%. |
| Handling concerns | Exposure to hazardous powder or solution. | Refer to Section 4 (First Aid Measures) and Section 8 (Exposure Controls) of the material's Safety Data Sheet (SDS/MSDS) [4]. |
The following diagram outlines a typical workflow for a cell-based assay using this compound, based on protocols from the search results.
Workflow Steps:
What is the molecular weight and formula of this compound?
How selective is this compound for Mer compared to other TAM family kinases? this compound is a potent and selective Mer inhibitor. Its reported IC50 for Mer is 1.7 nM. It shows approximately 160-fold selectivity over Axl and 60-fold selectivity over Tyro3 [3] [1] [2].
Can this compound be used in vivo? Yes. Pharmacokinetic (PK) studies indicate that this compound has a moderate half-life, reasonable oral bioavailability, and good solubility, making it suitable for in vivo studies [3] [2]. Be sure to use the validated in vivo formulations described above.
The table below summarizes the effective concentrations of UNC2250 for various experimental setups, as reported in recent studies.
| Cell Type / Assay | Recommended Concentration | Incubation Time | Key Experimental Outcome | Source (Citation) |
|---|---|---|---|---|
| K562 chronic myeloid leukemia (CML) cells (Sensitive & Resistant) | Not explicitly stated for proliferation | 72 hours | Significant reduction in cell proliferation [1] | |
| MCL (Lymphoma) cell lines (e.g., Z-138, Mino) | 0.5 - 2 µM | 24 hours (phosphorylation); 24-96 hours (proliferation) | Decreased phosphorylation of AKT and p38; inhibited proliferation [2] | |
| BT-12 rhabdoid tumor cells (Colony formation) | ~3 µM | 3 weeks | Reduced colony-forming potential [3] | |
| Colo699 NSCLC cells (Colony formation) | ~300 nM | 2 weeks | Reduced colony-forming potential [3] | |
| Lung cancer cell lines (H1299, A549) | 1 - 10 µM | Not specified | Inhibition of MerTK phosphorylation; induction of apoptosis [4] |
Here are detailed methodologies for key assays using this compound, based on the information from the search results.
This protocol uses a luminescent viability readout.
Inhibition rate (%) = (1 - [Luminescence_dosing / Luminescence_vehicle]) × 100.This protocol uses a soft agar base to prevent adherent cell spreading and only allows colonies from single cells to form.
This compound is a potent and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MERTK). It functions by competitively binding to the ATP-binding pocket of MERTK, thereby inhibiting its kinase activity and subsequent autophosphorylation [3] [4]. This inhibition leads to a cascade of downstream effects, which can be visualized in the following pathway:
The downstream consequences of MERTK inhibition include the downregulation of pro-survival pathways (like PI3K/AKT and p38), upregulation of cell cycle inhibitors (p16, p21, p27), and induction of apoptosis [1] [2]. In some cancer models, this compound has also been shown to interfere with the Wnt/β-catenin pathway [1].
The table below summarizes vehicle formulations for this compound from chemical suppliers [1] [2] [3] and a research publication [4].
| Source | Context | Formulation Composition | Reported Concentration |
|---|---|---|---|
| Suppliers (Selleckchem) [3] | In Vivo (suspension) | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH₂O | 0.130 mg/mL (0.30 mM) |
| Suppliers (InvivoChem) [2] | In Vivo (solution) | 10% DMSO + 20% HS-15 + 70% Saline | ≥ 1 mg/mL (≥ 2.27 mM) |
| Suppliers (InvivoChem) [2] | In Vivo (solution) | 10% DMSO + 40% PEG300 + 50% PBS | 1 mg/mL (2.27 mM) |
| Research Paper (Hoque et al.) [4] | In Vivo (glioblastoma study) | 5% DMSO + 30% PEG 300 + 65% ddH₂O | 0.5 mg/mL |
The published study that used this compound provides a reference for its in vivo administration [4].
When planning your in vivo studies with this compound, please consider the following points:
The following diagram outlines the key steps and considerations for preparing and administering this compound in an in vivo study, based on the available information.
For quick reference, here is a summary of the key quantitative data for this compound:
| Parameter | Value / Range | Context / Assay Type |
|---|---|---|
| Biochemical IC₅₀ (vs Mer) | 1.7 nM [1] [2] [3] | Enzyme activity assay [3] |
| Cellular IC₅₀ (pMer Inhibition) | 9.8 nM [1] [3] | 697 B-ALL cells, 1-hour treatment [1] [3] |
| Functional Cell Assay | ~300 nM - 3 μM [2] | Colony formation (soft agar) assay [2] |
| Solubility (DMSO Stock) | ~2 mg/mL (~4.5 mM) [2] [3] | For preparing stock solutions [2] |
Q1: What is the primary mechanism of action of this compound? this compound is a potent, selective, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase (MerTK) [4]. It prevents the autophosphorylation of MerTK, which is a key event in the activation of its downstream signaling pathways [1] [3].
Q2: Besides Mer, what other kinases does this compound inhibit? this compound is highly selective for Mer but also shows activity against other kinases in the TAM family at higher concentrations. It exhibits approximately 160-fold selectivity over Axl (IC₅₀ = 270 nM) and 60-fold selectivity over Tyro3 (IC₅₀ = 100 nM) [1] [2]. It shows no significant activity against a panel of 30 other kinases [1].
Q3: How do I prepare a stock solution of this compound? A typical stock solution can be prepared in DMSO at a concentration of around 2 mg/mL (approximately 4.5 mM) [2] [3]. For optimal stability, aliquot and store the stock solution at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1] [3].
Here are detailed methodologies for key experiments citing this compound.
Protocol 1: Inhibiting Mer Phosphorylation in Cells This protocol is used to assess the inhibition of ligand-dependent Mer phosphorylation in cell lines [3].
Protocol 2: Colony Formation (Soft Agar) Assay This functional assay evaluates the long-term antitumor efficacy of this compound by measuring its ability to prevent colony formation in soft agar [2] [3].
The following diagram illustrates the signaling pathway of MerTK inhibition by this compound, summarizing its role in cancer cell processes based on information from the search results.
Solubility and Stock Solution Preparation
The table below summarizes the key solubility data and recommended practices for preparing a this compound stock solution.
| Aspect | Details | References |
|---|---|---|
| Recommended Solvent | DMSO | [1] [2] [3] |
| Solubility in DMSO | ~2 mg/mL to 25 mg/mL (approximately 4.5 mM to 56.7 mM) | [1] [3] [4] |
| Sonication Recommendation | Recommended to achieve a clear solution and ensure full dissolution. | [1] [2] |
| Aqueous Buffers | Insoluble in water or saline. For in vivo studies, specific formulations with co-solvents are required. | [2] [3] [4] |
Critical Note on Sonication Sonication is a critical step that can significantly influence your experimental results. The energy and duration of sonication can affect not only the dissolution of the compound but also the stability of the solution and the compound itself.
Here is a general protocol for preparing a this compound stock solution in DMSO. Always refer to your specific product's documentation for the most accurate information.
The following diagram illustrates the decision-making workflow for the dissolution process:
Q1: What is the maximum recommended stock concentration for this compound in DMSO? A recommended maximum is 25 mg/mL (56.7 mM) [1]. While one supplier suggests a lower limit of 2 mg/mL for general use [3], another explicitly lists 25 mg/mL as a viable concentration [1]. Always start with the lowest concentration sufficient for your experiment.
Q2: My solution became cloudy when I added it to an aqueous buffer. What happened? This is expected. This compound is insoluble in water [3] [4]. For cell-based assays, you will add a small volume of the concentrated DMSO stock directly to your cell culture medium. The final DMSO concentration should typically be kept low (e.g., 0.1% - 0.5%) to maintain cell viability. The cloudiness may not be avoidable but is mitigated by the solubilizing agents in the culture medium.
Q3: How should I prepare this compound for in vivo administration? You cannot use the plain DMSO stock. Specialized formulations are required, such as suspensions in:
Q4: Why is my biological activity inconsistent between experiments? Inconsistent sonication is a potential cause. Variations in sonication time, energy, or temperature can lead to differences in the true dissolved concentration and the physical state of the compound, directly impacting the administered dose and observed biological effects [5] [6]. Standardize your sonication protocol (time, power, vessel, volume) across all experiments and document it precisely.
While specific dosing schedules are not provided, here is key formulation and PK data from the literature.
| Parameter | Description |
|---|---|
| Reported Solubility | ≥ 22.05 mg/mL in DMSO (with gentle warming) [1]. |
| In Vivo Formulation (Selleck Chem) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [2]. |
| Pharmacokinetic Profile | "Moderate half-life, clearance, and volume of distribution as well as reasonable oral bioavailability and good solubility" [2]. |
The following table summarizes a peer-reviewed study that successfully used UNC2250 in an animal model, providing a critical reference point.
| Study Aspect | Details |
|---|---|
| Disease Model | Mantle cell lymphoma (MCL)-cell-derived xenograft models [3]. |
| Reported Effect | This compound significantly delayed disease progression [3]. |
| Specific Dosing | Not stated in the available excerpt [3]. |
Here are detailed methodologies for critical in vitro experiments cited in the research, which are essential for establishing efficacy and mechanism of action before moving to in vivo studies.
Cell Line: Z-138, Mino, and JVM-2 MCL cell lines [3].
Culture Conditions: Low-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin [3].
Procedure:
Inhibition rate = (1 - dosing/vehicle) × 100% [3].Cell Lines: Non-small cell lung carcinoma (NSCLC) lines H1299 and A549 [4].
Procedure:
The following diagram illustrates the mechanism of this compound and the MerTK signaling pathway it inhibits, based on information from the search results.
This diagram shows how this compound acts as a potent and selective ATP-competitive inhibitor, blocking MerTK auto-phosphorylation and activation to suppress oncogenic signaling [2] [3] [4].
Q: What is a typical starting dose for in vivo studies with this compound?
Q: How should I formulate this compound for oral gavage in mice?
Q: How can I confirm that this compound is effectively hitting its target in my model system?
Since the search results lack a complete protocol, here is a suggested path to establish one:
The table below summarizes key pharmacological and usage data for this compound from recent research publications.
| Parameter | Value / Concentration | Context / Cell Line | Source / Citation |
|---|---|---|---|
| IC₅₀ (MerTK kinase) | 1.7 nM | In vitro kinase assay | [1] |
| Selectivity (vs Axl) | ~160-fold | --- | [1] |
| Selectivity (vs Tyro3) | ~60-fold | --- | [1] |
| Cellular IC₅₀ (pMerTK) | 9.8 nM | 697 B-ALL cells (1 hr treatment) | [1] |
| In-cell inhibition (pMerTK) | ~1-10 µM | H1299 & A549 NSCLC cells | [2] |
| Apoptosis Induction | 1-10 µM | H1299 & A549 NSCLC cells | [2] |
| In vivo dosage | 10 mg/kg | Mouse model (cardiac macrophage study) | [3] |
Here are detailed methodologies for key experiments using this compound, which can serve as reference protocols.
This protocol is used to validate target engagement by this compound by measuring the reduction in phosphorylated MerTK (pMerTK).
These assays determine the functional consequences of MerTK inhibition by this compound.
Cell Proliferation/Viability Assay [4]
Inhibition rate = (1 - [dosing/vehicle]) × 100%.Apoptosis Assay by Flow Cytometry [2]
A protocol for using this compound in a mouse model is described below.
While the search results do not explicitly detail methods to reduce this compound's non-specific binding, the information allows for these evidence-based troubleshooting strategies:
To help visualize the mechanism of this compound and the experimental workflow for troubleshooting, I have created the following diagrams.
I hope this structured information provides a solid foundation for your technical support center. The experimental details and troubleshooting logic are derived from recent peer-reviewed studies, ensuring their relevance for your audience of researchers and drug development professionals.
| Feature | UNC2250 | UNC569 |
|---|---|---|
| Primary Target | MerTK [1] [2] | MerTK [3] [4] [5] |
| Key Differentiator | High selectivity for MerTK [2] | Potent inhibitor of the entire TAM family (Mer, Axl, Tyro3) [3] [4] |
| Selectivity (vs. Axl/Tyro3) | 60 to 160-fold higher selectivity for Mer [2] | Also inhibits Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM) [3] [4] |
| Reported IC50 for Mer | 1.7 nM (biochemical) [2] | 2.9 nM (biochemical) [3] [4] [5] |
| Main Research Areas | Mantle cell lymphoma (MCL) [1] | Acute Lymphoblastic Leukemia (ALL), Atypical Teratoid/Rhabdoid Tumors (ATRT) [3] [6] |
The following table provides a detailed breakdown of the experimental findings and methodologies associated with each inhibitor, which is crucial for evaluating their biological effects.
| Aspect | This compound | UNC569 |
|---|
| In Vitro Anti-proliferative & Pro-apoptotic Effects | - Inhibits Mer phosphorylation in 697 B-ALL cells (IC50 = 9.8 nM) [2].
Both this compound and UNC569 are ATP-competitive inhibitors that target the MerTK kinase domain, blocking its autophosphorylation and activation [4] [2]. This inhibition disrupts key downstream pro-survival and proliferative signaling pathways, leading to reduced cancer cell viability and increased apoptosis. The following diagram visualizes this mechanism and its functional outcomes in cancer cells.
This diagram illustrates the shared mechanism where these inhibitors block MerTK activation, leading to a cascade of anti-tumor effects.
For researchers selecting between these tool compounds, the choice depends heavily on the specific scientific question:
The table below summarizes the key biochemical and cellular data for UNC2250 and AZD7762:
| Inhibitor | Primary Target (IC₅₀) | MerTK Inhibition (IC₅₀) | Selectivity (vs. Axl/Tyro3) | Key Characteristics |
|---|---|---|---|---|
| This compound [1] [2] | MerTK (1.7 nM) [1] [2] | 1.7 nM (biochemical) [1] [2] | ~160-fold / ~60-fold [1] [2] | Potent and selective MerTK inhibitor; reduces colony formation in tumor cells [1]. |
| AZD7762 [3] [4] [5] | Chk1 (5 nM) [4] | 37.96 nM (at ~Km ATP) [3] | Information not specified in search results | Checkpoint kinase inhibitor; inhibits MerTK as a secondary activity; clinical development halted due to cardiac toxicity [3] [6]. |
For researchers looking to replicate or design similar studies, here are summaries of key methodologies cited in the literature.
This homogeneous time-resolved fluorescence (HTRF) assay was used to determine the IC₅₀ of AZD7762 for MerTK [3] [9].
This method was used to confirm target engagement in cells for both this compound and AZD7762 [3] [7] [2].
To better visualize the context of MerTK inhibition and the experimental process, the following diagrams outline the key signaling pathway and a general workflow for inhibitor testing.
Diagram 1: Simplified MerTK Signaling Pathway. Activation of MerTK by its ligand Gas6 triggers pro-survival and growth signals. Inhibitors like this compound and AZD7762 block this pathway by targeting the kinase domain.
Diagram 2: Generic Workflow for Profiling MerTK Inhibitors. A typical progression for evaluating potential inhibitors, from biochemical screening to in vivo models.
UNC2250 is a potent and selective small-molecule inhibitor targeting the Mer receptor tyrosine kinase (MerTK) [1] [2]. The quantitative data on its selectivity is primarily limited to its performance against the closely related TAM family kinases.
The table below summarizes its core activity data:
| Target | IC₅₀ / Inhibition Constant | Selectivity Fold-Change (vs. Mer) |
|---|---|---|
| Mer | 1.7 nM [1] [2] | - |
| Tyro3 | 100 nM [1] | ~60-fold |
| Axl | 270 nM [2] | ~160-fold |
One supplier note indicates that this compound showed no significant inhibition across a panel of 30 other kinases, though the specific kinases in this panel are not listed [2].
The characterization of this compound involved standard biochemical and cellular assays to confirm its potency and mechanism of action.
The primary biochemical assay used to determine the IC₅₀ values was a Microfluidic Capillary Electrophoresis (MCE) Assay [1]. The workflow of this process is outlined below:
In cellular models, this compound demonstrated functional activity by:
The following diagram illustrates the documented role of MerTK signaling and the functional effects of its inhibition by this compound in cancer cells, based on preclinical studies:
| Target | IC50 Value | Selectivity Ratio (vs. Mer) |
|---|---|---|
| MerTK | 1.7 nM | - |
| Tyro3 | 100 nM | ~60-fold less active |
| Axl | Not fully quantified in results | ~160-fold less active |
The quantitative data is supported by the following standardized experimental methodologies, which you can use for comparison with other alternatives.
Kinase Assay Protocol: The inhibitory activity (IC50) of UNC2250 was determined using a Microfluidic Capillary Electrophoresis (MCE) Assay [1] [2] [3].
Cell-Based Anti-Proliferation Protocol: The functional antitumor activity of this compound was demonstrated through colony formation assays in soft agar [1] [3].
When creating your comparison guide for researchers, the following points from the search results may be valuable:
To help visualize the role of this compound and its target in cancer research, the following diagram maps the key signaling pathway.
The following tables consolidate quantitative data on UNC2250's activity and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound
| Target / Assay | IC50 Value | Experimental Context |
|---|---|---|
| Mer Kinase Enzyme | 1.7 nM | Biochemical kinase assay [1] [2] [3]. |
| Axl Kinase Enzyme | 270 nM | ~160-fold selectivity over Mer [3]. |
| Tyro3 Kinase Enzyme | 100 nM | ~60-fold selectivity over Mer [1] [2]. |
| Mer Phosphorylation in Cells | 9.8 nM | Cellular assay in 697 B-ALL cells [2]. |
| Anti-proliferation (IC50 range) | ~3 μM | Colony formation assays in BT-12 and Colo699 cell lines [1]. |
Table 2: Key Cellular and In Vivo Efficacy Findings
| Experimental Model | Key Findings | Source/Context |
|---|---|---|
| Mantle Cell Lymphoma (MCL) Cells | Inhibited proliferation and invasion; induced G2/M cell cycle arrest and apoptosis; sensitized cells to chemotherapeutics (vincristine, doxorubicin) [4] [5]. | Preclinical study in MCL cell lines (e.g., Z-138, Mino, JVM-2) [4]. |
| MCL Xenograft Models | Delayed disease progression in vivo [4] [5]. | Preclinical animal models [4]. |
| B-ALL and NSCLC Cells | Inhibited ligand-dependent phosphorylation of a Mer chimeric protein; reduced colony formation in soft agar [1] [2]. | Studies in 697 B-ALL, BT-12 rhabdoid tumor, and Colo699 NSCLC cell lines [1]. |
Here are the detailed methodologies for key experiments cited in the data above.
This protocol is used to detect the inhibition of MerTK activation (phosphorylation) in cells.
This protocol measures the anti-proliferative effects of this compound.
This assay evaluates the long-term clonogenic survival of cancer cells after inhibitor treatment.
This protocol tests the efficacy of this compound in a live animal model.
The following diagrams illustrate the role of MerTK in oncogenic signaling and a generalized workflow for experimentally validating an inhibitor like this compound.
This diagram shows the oncogenic signaling pathway mediated by MerTK. Upon binding to its ligands (e.g., Gas6), MerTK activates downstream survival and proliferation pathways like PI3K/AKT and MAPK. This compound acts as a potent and selective inhibitor that binds to MerTK, blocking these signals and leading to therapeutic effects such as apoptosis and chemosensitization [4] [6].
This diagram outlines a logical workflow for comprehensively validating a MerTK inhibitor like this compound, progressing from direct biochemical confirmation to in vivo efficacy studies [4] [1] [2].
The table below summarizes the key characteristics of both compounds based on available information.
| Feature | UNC2250 | Cabozantinib |
|---|---|---|
| Primary Target | MerTK (c-Met activity not well-documented in search results) [1] | Multi-targeted: MET, VEGFR2, AXL, RET, KIT, FLT-3, others [2] [3] |
| Mechanism of Action | Selective MerTK inhibitor. Blocks Mer-EGFR chimeric protein activity, retarding tumor growth and promoting apoptosis [1]. | Broad-spectrum TKI. Reduces angiogenesis, induces tumor cell apoptosis, suppresses invasion/metastasis [3]. |
| Potency (IC50) | MerTK: 1.7 nM [1] | MET: ~1.4 nM; Other targets also in low nanomolar range [1] |
| Clinical Status | Preclinical tool compound; no clinical trials identified [1] | FDA-approved; multiple Phase II/III trials for various cancers (medullary thyroid cancer, RCC, etc.) [4] [3] |
| Key Differentiators | High selectivity for MerTK; used primarily for proof-of-concept and pathway analysis in research [1] | Potent anti-angiogenic and anti-proliferative effects; proven overall survival benefit in clinical settings [4] [5] [3] |
For researchers aiming to evaluate or benchmark these compounds, here are methodologies relevant to the data cited.
The half-maximal inhibitory concentration (IC50) values for kinase activity are typically determined using standardized in vitro kinase assays.
Data on compound-induced cytotoxicity and anti-proliferative effects come from cell-based studies.
The inhibitory effect on cancer cell invasion and metastasis is often evaluated with migration assays.
The therapeutic rationale for both compounds lies in inhibiting key receptor tyrosine kinases (RTKs) that drive tumor progression. The following diagram illustrates the primary signaling pathways involved.
Primary Signaling Pathways of this compound and Cabozantinib
The table below summarizes the key characteristics of UNC2250 and other common MerTK inhibitors based on the available data.
| Inhibitor Name | Primary Target(s) | Key Characteristics & Experimental Context |
|---|---|---|
| This compound | MerTK | MerTK-selective inhibitor; used in colon cancer models to block immunosuppressive efferocytosis [1]. |
| UNC2025 | MerTK, Axl, Tyro3 | Pan-TAM family inhibitor; described as a potent, orally available inhibitor with anti-tumor effects [2]. |
| UNC569 | MerTK | A first-generation MerTK inhibitor; used as a tool compound in early research [2]. |
| MRX-2843 | MerTK | A clinical-stage inhibitor; developed to overcome the metabolic instability of earlier compounds like UNC2025 [2]. |
| Sitravatinib | MerTK, Axl, Tyro3 | Multi-targeted inhibitor; in clinical trials for various solid tumors [2]. |
The studies highlight different experimental uses for this compound, from direct cancer cell targeting to modulating the immune environment.
In one study, this compound was not used to kill cancer cells directly but to block the MerTK receptor on macrophages. This prevented the macrophages from "silencing" the immune system, thereby enhancing the effect of a cancer vaccine made from X-ray-killed tumor cells [1]. The workflow can be summarized as follows:
In other studies, this compound was used to directly inhibit MerTK on cancer cells, such as in Mantle Cell Lymphoma (MCL) and drug-resistant Chronic Myeloid Leukemia (CML). The proposed mechanism involves:
To help you contextualize the findings, here are summaries of the key methodologies used in the cited research: